4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
“4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound with the molecular formula C14H15NS3 and a molecular weight of 293.46 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,2-Dihydro-2,2,4-trimethylquinoline and its 1-methyl and 6-ethoxy-derivatives gave 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones on heating with sulfur .Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 sulfur atoms .Scientific Research Applications
Protein Kinase Inhibition
A study by Medvedeva and Shikhaliev (2022) explored the synthesis of derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones, identifying several substances with antitumor activity. These compounds showed significant inhibition of JAK3 and other kinases, suggesting their potential in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
Synthesis of Novel Heterocyclic Systems
In 2006, Medvedeva et al. developed novel polycondensed heterocyclic systems using 4,5-dihydro-[1,2]dithiolo[3,4-c]quinoline-1-thiones, demonstrating their application in the creation of complex chemical structures (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
1,3-Dipolar Cycloaddition Reactions
Research by Shikhaliev et al. (1999) focused on the behavior of these compounds in 1,3-dipolar cycloaddition reactions, revealing their utility in forming substituted 1,2-dihydroquinoline-3-thiones and other complex structures (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
Synthesis of Thioamides and Derivatives
Manahelohe et al. (2015) synthesized derivatives of 1H-1,2-dithiol-1-thiones containing the hydroquinoline moiety, expanding the potential applications of these compounds in chemical synthesis (Manahelohe, Shikhaliev, & Potapov, 2015).
Antimicrobial Activity
Kartsev et al. (2019) designed and synthesized dithioloquinolinethiones, evaluating their antimicrobial activity. These compounds showed significant effectiveness against various bacterial and fungal species, indicating their potential as antibacterial and antifungal agents (Kartsev, Shikhaliev, Geronikaki, Medvedeva, Ledenyova, Krysin, Petrou, Ćirić, Glamočlija, & Soković, 2019).
Antioxidant Applications
Ozhogina et al. (1991) explored the antioxidant properties of sulfur-containing hydroquinolines, including 4,5-dihydro-4,4-dimethyl-2,3-dithiolo[5,4-c]quinoline-1-thiones, in the polymerization of vinyl monomers. This study highlights the potential of these compounds as effective antioxidants in various chemical processes (Ozhogina, Gol'dfein, Chumaevskii, Shikhaliev, Shmyreva, & Rozantsev, 1991).
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit protein kinases , suggesting that 4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione may also target these enzymes.
Mode of Action
It’s suggested that similar compounds inhibit protein kinases, which play a crucial role in cell signaling . Therefore, it’s plausible that this compound interacts with its targets, leading to changes in cell signaling pathways.
Properties
IUPAC Name |
4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS3/c1-7-5-8(2)11-9(6-7)10-12(14(3,4)15-11)17-18-13(10)16/h5-6,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSUULFZGILFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2)(C)C)SSC3=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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